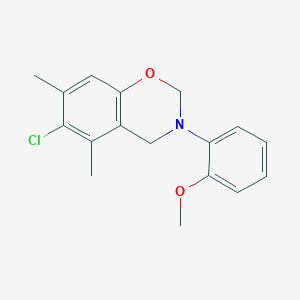

![molecular formula C17H27N3O3 B5585222 9-[(3,5-dimethylisoxazol-4-yl)methyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585222.png)

9-[(3,5-dimethylisoxazol-4-yl)methyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives has been extensively explored. A notable method involves the Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, demonstrating the compound's synthetic accessibility and the diversity of its derivatives through a practical and divergent synthetic route (Yang et al., 2008). Additionally, the synthesis of related structures through cascade cyclization, highlighting a broad methodological spectrum for generating diazaspiro[5.5]undecane structures, showcases the synthetic flexibility and potential for variation in this chemical class (Reddy et al., 2014).

Molecular Structure Analysis

Crystallographic studies and quantum chemical computations have provided insights into the molecular structure of diazaspiro[5.5]undecane derivatives. For instance, crystal structure analysis of a benzimidazole-coupled 1,5-dioxaspiro[5.5] derivative confirmed its triclinic, P-1 space group, and detailed hydrogen bonding interactions, elucidating the compound's molecular geometry and intermolecular interactions (Zeng et al., 2021).

Chemical Reactions and Properties

Research on diazaspiro[5.5]undecane derivatives has revealed a variety of chemical reactions and properties, including antihypertensive effects mediated by peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983). The structural diversity and reactivity of these compounds are further exemplified by their synthesis through reactions such as Prins cascade cyclization, indicating a rich chemistry conducive to pharmacological exploitation.

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, including their crystal structure and thermodynamic behavior, have been characterized in studies like those of Zeng et al., which provide a foundation for understanding the compound's stability, solubility, and potential bioavailability.

Chemical Properties Analysis

The chemical properties, such as the reactivity and stability of diazaspiro[5.5]undecane derivatives, have been explored through synthetic studies and evaluations of their pharmacological potential. The compounds exhibit significant variability in their chemical behavior, influenced by substitutions on the spirolactam ring, which affects their biological activity and interactions with biological targets (Clark et al., 1983).

Eigenschaften

IUPAC Name |

9-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O3/c1-13-15(14(2)23-18-13)11-19-7-5-17(6-8-19)4-3-16(22)20(12-17)9-10-21/h21H,3-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXBFWYZQCGKAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCC3(CCC(=O)N(C3)CCO)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-3-(2-pyrazinyl)-6-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5585153.png)

![5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5585168.png)

![1-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5585181.png)

![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5585199.png)

![6-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5585205.png)

![6-methoxy-N,3-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5585230.png)

![2-[3-(methoxymethyl)-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5585241.png)

![N-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5585245.png)